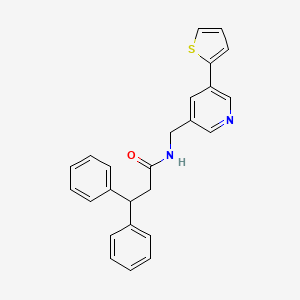

3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a combination of aromatic rings and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and pyridine rings within its structure suggests it may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Thiophene Ring Introduction: The thiophene ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Coupling Reactions: The thiophene and pyridine rings are then coupled using a cross-coupling reaction such as the Suzuki or Stille coupling, which involves palladium-catalyzed reactions between organoboron or organotin compounds and halides.

Amide Formation: The final step involves the formation of the amide bond through a reaction between the amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the phenyl rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exhibit significant anticancer properties. A study on similar pyridine derivatives demonstrated their effectiveness against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compounds showed inhibition rates ranging from 40% to over 64% at concentrations of 5 µg/ml, suggesting moderate to potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Properties

Another important application is the antimicrobial activity of this compound. It has been evaluated for its efficacy against several fungal strains. For instance, a related study found that compounds with similar amide structures exhibited antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% at concentrations of 50 µg/ml . This highlights the potential for developing new antifungal agents based on the structure of this compound.

Agricultural Applications

Insecticidal Activity

The compound's structural characteristics also suggest potential applications in agriculture as insecticides. Similar compounds have been synthesized and tested for their insecticidal properties against pests like Spodoptera frugiperda and Mythimna separata. Results indicated mortality rates between 13% and 90% at concentrations of 500 µg/ml, making them viable candidates for pest control formulations .

Material Science Applications

Polymeric Composites

In material science, the incorporation of thiophene and pyridine derivatives into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. The unique electronic properties of thiophene-containing compounds allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that polymers modified with such compounds exhibit improved charge transport properties and stability under operational conditions .

Case Studies

| Application Area | Compound Structure | Key Findings |

|---|---|---|

| Anticancer Activity | Similar amide derivatives | Inhibition rates of up to 64% against cancer cells |

| Antimicrobial | Related compounds with amide moiety | Effective against Botrytis cinerea with >80% inhibition |

| Insecticidal | Analogous structures | Mortality rates of up to 90% against target pests |

| Material Science | Polymers containing thiophene and pyridine derivatives | Enhanced conductivity and thermal stability |

Mecanismo De Acción

The mechanism of action of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

3,3-Diphenylpropanamide: Lacks the thiophene and pyridine rings, making it less versatile in terms of chemical reactivity and biological activity.

N-(Pyridin-3-ylmethyl)propanamide:

Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyridine ring, limiting its biological activity.

Uniqueness

The combination of the thiophene and pyridine rings in 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide makes it unique. This dual presence enhances its potential for diverse applications, from medicinal chemistry to materials science, due to the distinct electronic and structural properties of these heterocycles.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Actividad Biológica

3,3-Diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, a compound with the CAS number 1798520-92-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Diphenyl moiety : Contributes to hydrophobic interactions.

- Pyridine ring : Known for its biological activity and ability to form coordination complexes.

- Thiophene group : Enhances electronic properties and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyridine derivatives.

- Receptor Modulation : Interaction with various receptors could modulate cellular signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to its therapeutic effects.

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For instance:

- N-Heterocycles : Compounds containing heterocycles have shown effectiveness against viral enzymes such as NS5B RNA polymerase, suggesting a possible antiviral application for our compound .

Anticancer Activity

Research has demonstrated that related compounds have cytotoxic effects on various cancer cell lines:

- In vitro Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 35b | HT-1080 | 3.2 |

| 35c | A549 | 6.8 |

| 39 | MDA-MB-231 | 1.9 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

- Mycobacterial Inhibition : Similar derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating a possible application in treating tuberculosis .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antiviral Efficacy :

Propiedades

IUPAC Name |

3,3-diphenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSKNRSAFYVZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.